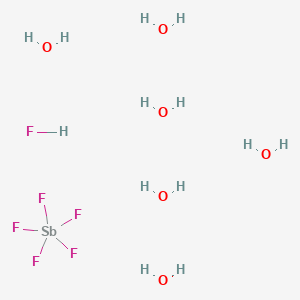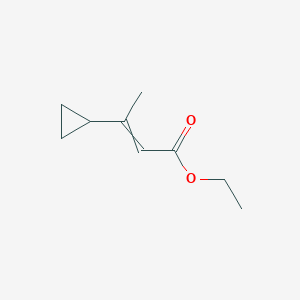![molecular formula C12H18N2 B1443770 1-[3-(ピロリジン-1-イル)フェニル]エタン-1-アミン CAS No. 1354659-03-2](/img/structure/B1443770.png)
1-[3-(ピロリジン-1-イル)フェニル]エタン-1-アミン
概要
説明
1-[3-(Pyrrolidin-1-yl)phenyl]ethan-1-amine is an organic compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to an ethanamine moiety
科学的研究の応用
1-[3-(Pyrrolidin-1-yl)phenyl]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with various biological targets.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals
準備方法
Synthetic Routes and Reaction Conditions: 1-[3-(Pyrrolidin-1-yl)phenyl]ethan-1-amine can be synthesized through several methods. One common approach involves the reaction of 3-bromophenyl ethanone with pyrrolidine under basic conditions to form the intermediate 3-(pyrrolidin-1-yl)phenyl ethanone. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield 1-[3-(Pyrrolidin-1-yl)phenyl]ethan-1-amine .
Industrial Production Methods: Industrial production of 1-[3-(Pyrrolidin-1-yl)phenyl]ethan-1-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
化学反応の分析
Types of Reactions: 1-[3-(Pyrrolidin-1-yl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using agents like lithium aluminum hydride, leading to the formation of reduced amine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products:
Oxidation: N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Nitrated or halogenated phenyl derivatives.
作用機序
The mechanism of action of 1-[3-(Pyrrolidin-1-yl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing cellular processes .
類似化合物との比較
- 2-(Pyrrolidin-1-yl)ethan-1-amine
- 4-(Pyrrolidin-1-yl)benzonitrile
- 1-(Thiophen-3-yl)-piperidine
Comparison: 1-[3-(Pyrrolidin-1-yl)phenyl]ethan-1-amine is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to 2-(Pyrrolidin-1-yl)ethan-1-amine, it has a more complex structure, potentially leading to different pharmacokinetic properties. The presence of the pyrrolidine ring in 4-(Pyrrolidin-1-yl)benzonitrile and 1-(Thiophen-3-yl)-piperidine also imparts distinct characteristics, but the phenyl substitution in 1-[3-(Pyrrolidin-1-yl)phenyl]ethan-1-amine offers unique interaction possibilities with biological targets .
特性
IUPAC Name |
1-(3-pyrrolidin-1-ylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10(13)11-5-4-6-12(9-11)14-7-2-3-8-14/h4-6,9-10H,2-3,7-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISTVZGIGYAOLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N2CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1443693.png)
![1,1-Dioxo-octahydro-1l6-isothiazolo[4,5-d]azepine-6-carboxylicacidtert-butylester](/img/structure/B1443694.png)
![Tert-Butyl 8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate](/img/structure/B1443695.png)
![(3aS*,6aS*)-tert-Butylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1443697.png)




![3-{[3-(Hydroxymethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1443707.png)


